molecular formula C7H3BrClN3S B2408138 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole CAS No. 1339361-14-6

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole

Cat. No. B2408138
CAS RN: 1339361-14-6
M. Wt: 276.54
InChI Key: KNTSSMSADPNGAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. The starting materials include 5-bromopyridin-3-amine, ethyl acetate, and a coupling agent.


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a bromine atom at the 5-position and a thiadiazole group at the 2-position .


Chemical Reactions Analysis

This compound can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .

Scientific Research Applications

Metabolism and Monitoring Etridiazole, a compound related to thiadiazole, has been studied for its metabolism in rats and humans. Two metabolites, ET-CA and ET-MA, were synthesized and identified in the urine after oral administration of etridiazole. The research developed sensitive analytical methods for detecting these metabolites, suggesting their potential as biomarkers for biological monitoring of exposure to etridiazole-related compounds (Welie et al., 2005).

Therapeutic Efficacy and Safety Cefazedone, another compound related to thiadiazole, has been investigated for its therapeutic efficacy and safety. Studies have shown its potential as a tolerable antimicrobial agent, emphasizing its good systemic and local tolerance (Züllich & Sack, 1979). Moreover, cefazedone's potential nephrotoxicity was examined, and the findings suggest that it does not significantly affect the elimination of a specific tubule enzyme, indicating a favorable nephrotoxicity profile (Mondorf Aw, 1979).

Uric Acid Metabolism and Neurological Effects 2-ethylamino-1,3,4-thiadiazole has been studied for its impact on patients with disorders in uric acid metabolism and cerebral function. The compound was found to further increase elevated uric acid concentrations in blood and urine, indicating its significant impact on purine synthesis and potential implications in related disorders (Nyhan et al., 1968).

Poisoning and Toxicity Cases 5-bromo-2-nitropyridine, a related compound, has been reported in a case of poisoning, highlighting its toxic nature upon exposure and the subsequent development of severe health conditions such as methemoglobinemia and delayed encephalopathy (Shi et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Safety and Hazards

The safety data sheet for a similar compound, “2-amino-3-(5-bromopyridin-3-yl)propanoic acid dihydrochloride”, indicates that it is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSSMSADPNGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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